CYP1A1 Displays ~85-Fold Higher Catalytic Efficiency Than CYP1A2 for 7-Ethoxyresorufin O-Deethylation
In a direct comparison using human recombinant CYP enzymes under identical assay conditions, 7-ethoxyresorufin O-deethylation exhibited an approximately 85-fold higher catalytic efficiency (Vmax/Km) for CYP1A1 than for CYP1A2 [1]. Specifically, CYP1A1 showed a Vmax of 18.2 ± 1.2 nmol/min/nmol P450 with a Km of 2.8 ± 0.5 μM (efficiency ≈ 6.50), while CYP1A2 showed a Vmax of only 0.23 ± 0.02 nmol/min/nmol P450 with a Km of 3.0 ± 0.6 μM (efficiency ≈ 0.077) [1]. CYP1B1 exhibited intermediate efficiency (Vmax 1.33 ± 0.06 nmol/min/nmol P450, Km 1.0 ± 0.2 μM). This establishes 7-ethoxyresorufin as a kinetically preferred probe for CYP1A1 activity measurement, whereas compounds such as 7-methoxyresorufin show higher CYP1A2 preference [1].
| Evidence Dimension | Catalytic efficiency (Vmax/Km) for O-deethylation by recombinant human CYP isoforms |
|---|---|
| Target Compound Data | CYP1A1: Vmax 18.2 ± 1.2 nmol/min/nmol P450, Km 2.8 ± 0.5 μM; CYP1A2: Vmax 0.23 ± 0.02 nmol/min/nmol P450, Km 3.0 ± 0.6 μM; CYP1B1: Vmax 1.33 ± 0.06 nmol/min/nmol P450, Km 1.0 ± 0.2 μM |
| Comparator Or Baseline | CYP1A2 with the same substrate (Vmax/Km ≈ 0.077) and 7-methoxyresorufin (preferentially metabolized by CYP1A2 per Burke 1994) |
| Quantified Difference | CYP1A1 catalytic efficiency is ~85-fold higher than CYP1A2 for 7-ethoxyresorufin; CYP1A1 Vmax is 79-fold higher than CYP1A2 Vmax |
| Conditions | Human recombinant CYP1A1, CYP1A2, and CYP1B1 expressed in E. coli; P450 concentrations 5 nM (CYP1A1, CYP1B1) and 20 nM (CYP1A2); substrate range 2–16 μM; nonlinear kinetic analysis; values as mean ± SEM of duplicate determinations |
Why This Matters
This ~85-fold catalytic efficiency differential makes 7-ethoxyresorufin the preferred fluorogenic substrate for CYP1A1-selective activity measurement, enabling researchers to discriminate CYP1A1 from CYP1A2 contributions in complex biological samples with far greater resolution than 7-methoxyresorufin would allow for CYP1A2.
- [1] Kapelyukh Y, Henderson CJ, Scheer N, Rode A, Wolf CR. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice. Drug Metabolism and Disposition. 2019;47(8):907-918. doi:10.1124/dmd.119.087718 View Source
